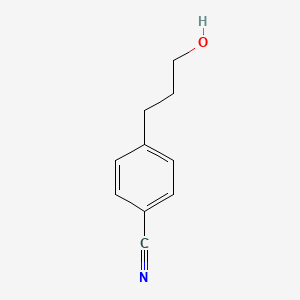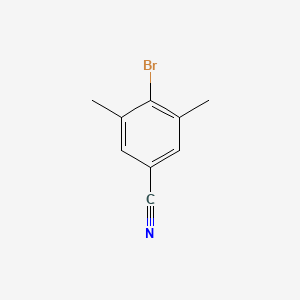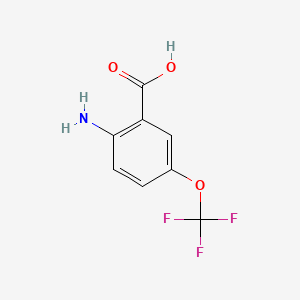
2-Bromo-1-(1-pyrrolidinyl)-1-ethanone
Vue d'ensemble
Description
The compound 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone is a brominated ketone with a pyrrolidine substituent. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related brominated heterocyclic compounds and their synthesis. For instance, the synthesis of 1,2,3,5-tetrasubstituted pyrrole derivatives from 2-(2-bromoallyl)-1,3-dicarbonyl compounds suggests a method that could potentially be adapted for synthesizing related structures .
Synthesis Analysis
The synthesis of brominated compounds often involves halogen-exchange reactions or nucleophilic substitutions. For example, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was synthesized through a halogen-exchange reaction, indicating that similar methods could be applicable for synthesizing 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone . Additionally, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone using dibromo-pyridine as a starting material through magnesium halide exchange and nucleophilic substitution could provide a blueprint for the synthesis of brominated pyrrolidinyl compounds .
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized by the presence of a bromine atom, which can significantly influence the reactivity and interaction of the molecule. The papers discuss the synthesis of macrocycles with brominated ligands, which could shed light on the coordination chemistry and structural aspects of brominated compounds .
Chemical Reactions Analysis
Brominated compounds are known to participate in various chemical reactions, including cycloadditions and debrominations. The papers describe the use of brominated pyrones in Diels-Alder cycloadditions, which could be relevant to understanding the reactivity of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by the presence of the bromine atom and the nature of the substituents. For instance, the solubility properties of 1-Bromo-2-(p-nitrophenoxy)ethane were studied to facilitate its separation from byproducts, suggesting that solubility studies are important for the purification of brominated compounds . This information could be useful in predicting the properties of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone and in developing methods for its isolation and purification.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Analogous Compounds : 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone has been used in synthesizing various analogous compounds. For instance, 1-(6-Bromo-pyridin-3-yl)-ethanone was synthesized using reactions like Magnesium halide exchange and nucleophilic substitution, demonstrating the versatility of related bromo-ethanone compounds in chemical synthesis (Jin, 2015).
Hydrogen-Bonding Studies : Studies on compounds similar to 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone, such as 1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, have revealed interesting hydrogen-bonding patterns. These patterns, involving bifurcated intra- and intermolecular hydrogen bonds, provide insights into the molecular interactions and stability of these compounds (Balderson et al., 2007).
Applications in Biological Research
Antiangiogenic and Growth Inhibitory Effects : Certain analogues of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone, like substituted dienone pyridine ethanone curcumin analogues, have shown potential in inhibiting tumor growth and exhibiting antiangiogenic effects. These compounds have demonstrated effectiveness against Ehrlich ascites tumor in vivo (Chandru et al., 2008).
Synthesis of Pyridylcarbene and Bromopyridyl Substituents : The reactivity and synthesis potential of bromo-ethanone derivatives, like 2-bromo-1-(6-bromo-3-pyridyl)ethanone, have been explored in producing complex structures such as pyridylcarbene intermediates and bromopyridyl substituents. These findings highlight the compound's potential in developing intricate molecular architectures (Abarca et al., 2006).
Photopolymerization and Material Science Applications
- Use as Photoinitiator in Polymerization : Similar compounds to 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone, such as 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone, have been synthesized and utilized as photoinitiators in radical polymerization processes. This application is particularly relevant in material sciences and industrial polymer production (Dereli et al., 2020).
Propriétés
IUPAC Name |
2-bromo-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-5-6(9)8-3-1-2-4-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHXSIXITGVYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455380 | |
| Record name | Bromoacetylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(1-pyrrolidinyl)-1-ethanone | |
CAS RN |
90892-09-4 | |
| Record name | Bromoacetylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Bromoacetyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

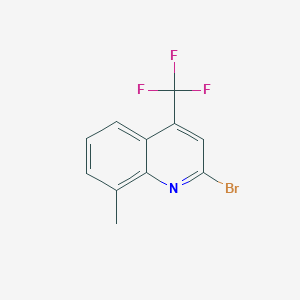
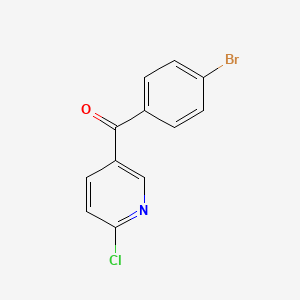
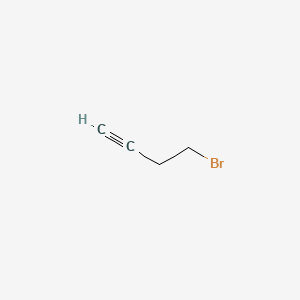
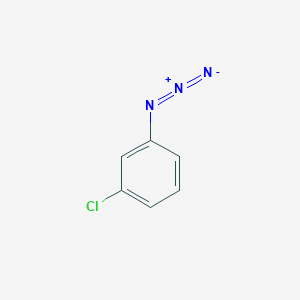
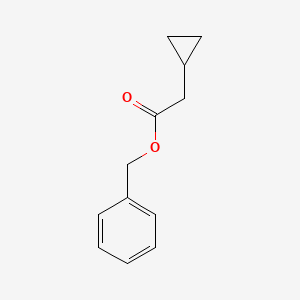
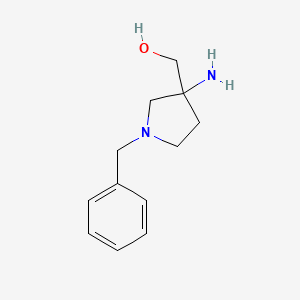
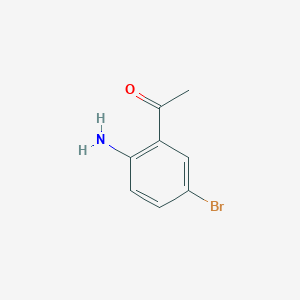
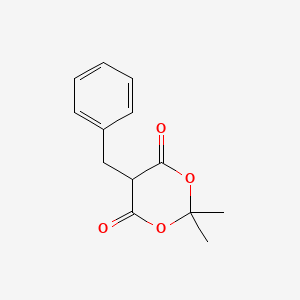
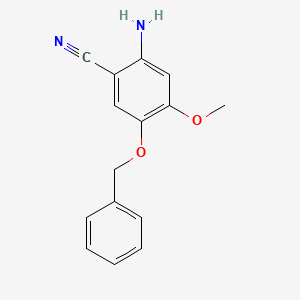
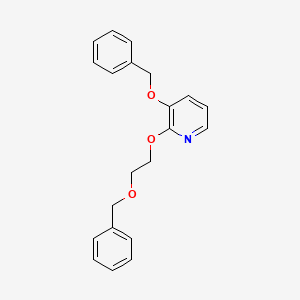
![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)
